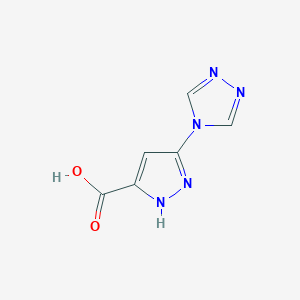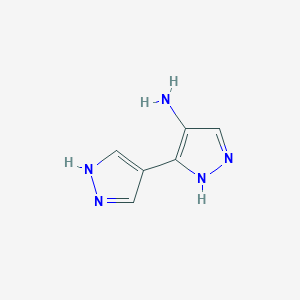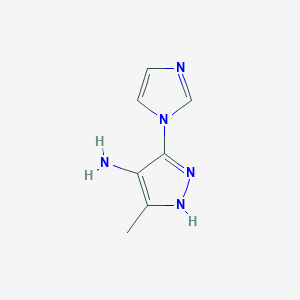![molecular formula C6H7N5O B1385249 7(4H)-Oxo-5-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 887405-49-4](/img/structure/B1385249.png)
7(4H)-Oxo-5-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
“5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound that falls under the category of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been explored for their antagonist profiling on adenosine receptors .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed, which is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie Antikrebs- und antimikrobielle Anwendungen
Der [1,2,4]Triazolo[1,5-a]pyrimidin-Rest ist bekannt für seine breite Palette pharmakologischer Aktivitäten. Verbindungen mit dieser Struktur wurden auf ihre Antikrebs- und antimikrobiellen Eigenschaften untersucht. Zum Beispiel wurden Derivate mit dem Ziel synthetisiert, neue Leitstrukturen als Antikrebs- oder antimikrobielle Wirkstoffe zu finden .
Arzneimittelentwicklung Synthese neuer Derivate
Der Rest hat aufgrund seiner Vielseitigkeit in der Synthese und Funktionalisierung breite Anwendung in der Arzneimittelentwicklung gefunden. Forscher haben sich auf die Synthese neuer Derivate konzentriert, die möglicherweise zur Entwicklung neuer Medikamente führen könnten .
Klinische Studien und zugelassene Medikamente
Mehrere klinische Studien und zugelassene Medikamente weisen die [1,2,4]Triazolo[1,5-a]pyrimidin-Struktur auf. Beispielsweise sind Trapidil und Pyroxsulam Medikamente, die das Potenzial dieses Rests in der medizinischen Chemie aufzeigen .
Pharmakologische Aktivitäten Diverse therapeutische Bereiche
Neben Antikrebs- und antimikrobiellen Wirkungen wurden [1,2,4]Triazolo[1,5-a]pyrimidin-Derivate mit einer Reihe pharmakologischer Aktivitäten in Verbindung gebracht, darunter antituberkulare Wirkungen, CB2-Cannabinoid-Agonisten-Eigenschaften, fetizide Aktivität und Adenosin-Antagonisten-Effekte .
Chemische Synthesemethoden und Reagenzien
Die Synthese von [1,2,4]Triazolo[1,5-a]pyrimidin-Derivaten war aufgrund des therapeutischen Potenzials dieser Verbindungen von Interesse. Es wurden verschiedene Methoden und Reagenzien eingesetzt, um diese Derivate herzustellen .
Biochemische Analyse
Biochemical Properties
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can bind to nucleic acids, potentially interfering with DNA and RNA synthesis and function .
Cellular Effects
The effects of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis (programmed cell death) . Furthermore, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can interact with DNA and RNA, potentially causing changes in gene expression by affecting the transcription and translation processes . These interactions can lead to a cascade of molecular events that ultimately influence cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that it can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s effects . These temporal effects are essential considerations for its use in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is essential for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can affect its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBVJDHZCGBZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)




![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)

![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)